molecular formula C11H18Cl2N2 B593689 N-phenylpiperidin-4-amine dihydrochloride CAS No. 99918-43-1

N-phenylpiperidin-4-amine dihydrochloride

Cat. No.: B593689
CAS No.: 99918-43-1
M. Wt: 249.18 g/mol
InChI Key: CNUNDCRNMZQPFD-UHFFFAOYSA-N
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Scientific Research Applications

4-Anilinopiperidine (hydrochloride) has several scientific research applications:

Safety and Hazards

“N-phenylpiperidin-4-amine dihydrochloride” is harmful if swallowed and causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Anilinopiperidine (hydrochloride) typically involves the reaction of 4-piperidone hydrochloride with aniline in the presence of a reducing environment . This reaction produces 4-anilinopiperidine, which can then be converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of 4-Anilinopiperidine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Anilinopiperidine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted piperidines and their derivatives, which can have different pharmacological properties .

Comparison with Similar Compounds

    Fentanyl: A potent synthetic opioid analgesic related to 4-Anilinopiperidine.

    N-Phenethyl-4-piperidone (NPP): A precursor in the synthesis of fentanyl.

    4-Anilino-N-phenethylpiperidine (ANPP): Another intermediate in fentanyl synthesis.

Uniqueness: 4-Anilinopiperidine (hydrochloride) is unique due to its role as an impurity in fentanyl and its analogs. Its presence can affect the potency and safety profile of these opioids, making it a critical compound in forensic and pharmaceutical research .

Properties

IUPAC Name

N-phenylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;;/h1-5,11-13H,6-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUNDCRNMZQPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672565
Record name N-Phenylpiperidin-4-amine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99918-43-1
Record name N-Phenylpiperidin-4-amine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenylpiperidin-4-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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